molecular formula C22H34O4 B13856532 n-Heptyl 2-Heptyl Phthalate

n-Heptyl 2-Heptyl Phthalate

Cat. No.: B13856532
M. Wt: 362.5 g/mol
InChI Key: ZKFDQNXJGPQLIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-Heptyl 2-Heptyl Phthalate: is an organic compound belonging to the class of phthalates, which are esters of phthalic acid. This compound is characterized by the presence of two heptyl groups attached to the phthalate backbone. Phthalates are widely used as plasticizers, substances added to plastics to increase their flexibility, transparency, durability, and longevity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-Heptyl 2-Heptyl Phthalate typically involves the esterification of phthalic anhydride with heptyl alcohol. The reaction is catalyzed by sulfuric acid and proceeds in two stages:

Industrial Production Methods: In industrial settings, the esterification process is carried out in an isothermal, semibatch reactor. The reaction conditions are optimized to ensure high yield and purity of the product. The use of sulfuric acid as a catalyst is common due to its high reaction rate .

Chemical Reactions Analysis

Types of Reactions: n-Heptyl 2-Heptyl Phthalate undergoes several types of chemical reactions, including:

    Esterification: As described in the preparation methods.

    Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base to yield phthalic acid and heptyl alcohol.

    Oxidation and Reduction: These reactions are less common for phthalates but can occur under specific conditions.

Common Reagents and Conditions:

    Esterification: Sulfuric acid as a catalyst.

    Hydrolysis: Acidic or basic conditions.

    Oxidation: Strong oxidizing agents.

Major Products Formed:

    Hydrolysis: Phthalic acid and heptyl alcohol.

    Oxidation: Depending on the conditions, various oxidized products can be formed.

Mechanism of Action

The mechanism of action of n-Heptyl 2-Heptyl Phthalate involves its interaction with nuclear receptors in various neural structures. It acts as an endocrine disruptor, interfering with hormone synthesis, transport, and metabolism. This disruption can lead to neurological disorders and other health issues .

Comparison with Similar Compounds

  • Di-n-heptyl Phthalate
  • Di-nonyl Phthalate
  • Di-undecyl Phthalate

Comparison: n-Heptyl 2-Heptyl Phthalate is unique due to its specific heptyl groups, which provide distinct physical and chemical properties compared to other phthalates. For example, di-nonyl phthalate and di-undecyl phthalate have longer alkyl chains, which can affect their solubility and plasticizing efficiency .

Properties

Molecular Formula

C22H34O4

Molecular Weight

362.5 g/mol

IUPAC Name

2-O-heptan-2-yl 1-O-heptyl benzene-1,2-dicarboxylate

InChI

InChI=1S/C22H34O4/c1-4-6-8-9-13-17-25-21(23)19-15-11-12-16-20(19)22(24)26-18(3)14-10-7-5-2/h11-12,15-16,18H,4-10,13-14,17H2,1-3H3

InChI Key

ZKFDQNXJGPQLIG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC(=O)C1=CC=CC=C1C(=O)OC(C)CCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.